Dapagliflozin Impurity 3 is a chemical compound associated with dapagliflozin, a medication used primarily for the management of type 2 diabetes. This impurity is of interest due to its potential effects on the efficacy and safety of the parent drug. Understanding its synthesis, classification, and properties is crucial for pharmaceutical development and regulatory compliance.
Dapagliflozin Impurity 3 is derived from the synthetic pathways involved in the production of dapagliflozin. The impurity can arise during various stages of synthesis, particularly when using D-glucose as a starting material in reactions that protect functional groups and modify structures through condensation and debenzylation processes .
The synthesis of Dapagliflozin Impurity 3 typically involves several key steps:
The reactions are often conducted in organic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, with specific temperature controls (e.g., reactions at -78 °C) to optimize yields and purity . The use of n-Butyllithium as a base facilitates the formation of intermediates that lead to Dapagliflozin Impurity 3.
Dapagliflozin Impurity 3 features a complex molecular architecture characterized by multiple functional groups including hydroxyl, bromine, and ether linkages. The detailed structural representation can be visualized through molecular modeling tools or chemical databases.
Dapagliflozin Impurity 3 can participate in various chemical reactions typical for organic compounds containing halogens and hydroxyl groups:
These reactions often require specific conditions such as temperature control, solvent choice, and catalyst presence to ensure high yields and minimize by-products .
Dapagliflozin Impurity 3 serves several purposes in scientific research:
Dapagliflozin is a potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for managing type 2 diabetes mellitus. Its chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (C₂₁H₂₅ClO₆). The drug functions by blocking renal glucose reabsorption in the proximal tubule, promoting urinary glucose excretion (glucosuria), and reducing hyperglycemia independent of insulin secretion [6] [9]. This non-insulin-dependent mechanism positions dapagliflozin as a valuable therapeutic option, particularly in patients with insulin resistance or compromised beta-cell function. Beyond glycemic control, dapagliflozin demonstrates cardio- and nephroprotective effects, leading to expanded indications for heart failure and chronic kidney disease management. The efficacy and safety profile of dapagliflozin hinges on the purity of the active pharmaceutical ingredient (API), necessitating stringent control over synthesis-related impurities like Dapagliflozin Impurity 3 [6].
Impurity profiling is a critical quality attribute (CQA) in drug development and manufacturing. Structurally related impurities arise during synthesis, storage, or degradation and can compromise drug safety, efficacy, and stability. For dapagliflozin, multiple impurities are documented, including enantiomers (e.g., 1R-Dapagliflozin), isomers (e.g., Ortho Isomer), metabolites (e.g., Dapagliflozin 3-O-β-D-Glucuronide), and process intermediates like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene [2] [8]. Dapagliflozin Impurity 3 (also termed USP Related Compound A) is a brominated analog of the API. Its presence, even at trace levels, can indicate incomplete synthesis, inadequate purification, or potential degradation pathways. Pharmacopeial standards (e.g., USP, EP) and regulatory agencies mandate strict limits (typically <0.15% for known impurities) to ensure patient safety [5] [8]. Failure to control impurities risks batch rejection, regulatory sanctions, and potential clinical consequences.
Table 1: Key Dapagliflozin Impurities and Characteristics
Impurity Name | CAS RN | Molecular Formula | Structural Feature | Category |
---|---|---|---|---|
Dapagliflozin Impurity 3 | 1807632-95-6 | C₂₁H₂₅BrO₆ | Bromine substitution at phenyl ring | Synthesis Intermediate |
1R-Dapagliflozin | 1373321-04-0 | C₂₁H₂₅ClO₆ | Enantiomer | Stereochemical Impurity |
Dapagliflozin Impurity 10 | 960404-86-8 | Not Provided | Unknown structure | Process-Related |
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 | C₁₅H₁₄BrClO | Halogenated starting material | Reagent Residual |
Dapagliflozin 3-O-β-D-Glucuronide | 1351438-75-9 | C₂₇H₃₁ClO₁₂ | Major glucuronidated metabolite | Metabolite |
The control of impurities is governed by ICH guidelines Q3A(R2) (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products). These stipulate:
Dapagliflozin Impurity 3, chemically designated as (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, is primarily a synthetic intermediate or byproduct. Its structure indicates it arises from the incomplete replacement of bromine during the API synthesis [7]. Key aspects of its role include:
Synthetic Origin
Degradation Link
While primarily a process-related impurity, brominated analogs like Impurity 3 could theoretically form under reductive degradation conditions, although this is less commonly reported than hydrolytic or oxidative pathways. Its presence in stability studies might indicate reversion from intermediates or impurity propagation.
Analytical Monitoring
Robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are essential for detecting Impurity 3. Research demonstrates successful separation using:
Parameter | Value/Requirement | Significance |
---|---|---|
Column | XBridge Phenyl C18 | Provides selectivity for aromatic impurities |
Mobile Phase | 0.05% TFA / AcN (Gradient) | Ensures peak resolution and sensitivity |
Detection Wavelength | 210-240 nm | Optimal UV absorption for Impurity 3/related compounds |
System Precision (RSD) | ≤ 2% | Ensures method reproducibility |
Linearity (R²) | ≥ 0.999 | Essential for accurate quantification |
LOD for Bromo-impurities | ~0.00005 - 0.000053 ppm | High sensitivity required per ICH thresholds |
LC-MS/MS characterization using electrospray ionization (ESI+) and specific parameters (Collision energy: 15 V; Ion spray voltage: 5500 V) confirms its identity via molecular ion [M+H]⁺ and fragmentation pattern matching C₂₁H₂₅BrO₆ [5]. Controlling Impurity 3 levels is vital not only for regulatory compliance but also for ensuring the chemical fidelity and therapeutic integrity of dapagliflozin-based medicines.
Table 3: Key Identifiers of Dapagliflozin Impurity 3
Identifier | Value | Source |
---|---|---|
Chemical Name | (2S,3R,4R,5S,6R)-2-[4-Bromo-3-(4-ethoxybenzyl)phenyl]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | [7] |
Common Designations | Dapagliflozin Impurity 3; USP Related Compound A | [2] [7] [8] |
CAS Registry Number | 1807632-95-6 | [1] [4] [7] |
Molecular Formula | C₂₁H₂₅BrO₆ | [1] [4] [7] |
Molecular Weight | 453.33 g/mol | Calculated from formula |
Category | Process-Related Impurity | [2] [5] [8] |
Pharmacopeial Status | Specified Impurity (USP) | [7] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7